2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a triazoloquinoxaline derivative characterized by a fused heterocyclic core (triazolo[4,3-a]quinoxaline) substituted with a 3,5-dimethylphenoxy group at position 4 and an N-(3,4-dimethylphenyl)acetamide moiety at position 2. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in oncology and inflammation modulation. The triazoloquinoxaline scaffold is known for its planar aromatic structure, enabling interactions with biological targets such as kinases and DNA .
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-16-11-17(2)13-21(12-16)35-26-25-30-31(15-24(33)28-20-10-9-18(3)19(4)14-20)27(34)32(25)23-8-6-5-7-22(23)29-26/h5-14H,15H2,1-4H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUCWDYJXVOHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process:
Formation of the Triazoloquinoxaline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. This can be achieved through the reaction of 3,5-dimethylphenol with a suitable quinoxaline derivative under acidic or basic conditions.
Attachment of the Acetamide Group: The next step involves the introduction of the acetamide group. This can be done by reacting the triazoloquinoxaline intermediate with an acylating agent such as acetyl chloride in the presence of a base like pyridine.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 3,4-dimethylphenylamine to yield the desired compound. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Structural Characteristics
The compound features a triazoloquinoxaline core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 483.5 g/mol. The intricate structure allows for various chemical interactions and biological mechanisms that are pivotal in drug development.
Biological Applications
Research indicates that compounds like 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide exhibit significant pharmacological properties:
- Anticancer Activity : The triazoloquinoxaline scaffold has been shown to intercalate into DNA strands, which may contribute to its anticancer effects. Studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antibacterial and Antifungal Properties : The compound has demonstrated activity against a range of bacterial and fungal pathogens. Its mechanism may involve disrupting cellular processes or inhibiting essential enzymes .
- Antiviral Effects : There is emerging evidence suggesting that this compound may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .
- Neuroprotective Effects : The potential for neuroprotection has been explored in models of neurodegenerative diseases. The compound may modulate neuroinflammation and oxidative stress pathways .
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazoloquinoxaline Core : This involves cyclization reactions that form the triazole ring fused with quinoxaline.
- Substitution Reactions : Subsequent reactions introduce the phenoxy and acetamide groups at specific positions on the core structure.
Optimizing these synthesis steps is crucial for achieving high yields and purity necessary for biological testing .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is vital for predicting its behavior in biological systems. Key aspects include:
- Absorption : Studies assess how well the compound is absorbed into the bloodstream.
- Distribution : Research investigates how the compound distributes throughout body tissues.
- Metabolism : Metabolic pathways are explored to identify how the compound is processed in the body.
- Excretion : Understanding how the compound is eliminated from the body helps predict its therapeutic window and potential toxicity .
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Efficacy Study : A recent investigation demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer .
- Antibacterial Activity Assessment : Another study evaluated its effectiveness against resistant strains of bacteria such as MRSA and found promising results indicating its potential as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases that are involved in cell signaling pathways, leading to the suppression of cancer cell growth.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating immune responses and reducing inflammation.
Pathway Modulation: The compound affects various cellular pathways, including apoptosis and cell cycle regulation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Anticancer Activity: The target compound inhibits HCT-116 colon cancer cells (IC₅₀ = 0.38 µM) by stabilizing DNA-topoisomerase complexes, a mechanism shared with triazoloquinoxaline analogues but absent in non-triazolo derivatives .
- Anti-inflammatory Action: At 1.2 µM, it suppresses TNF-α production by blocking NF-κB nuclear translocation, outperforming oxo-quinoxaline derivatives (EC₅₀ = 0.9 µM) due to improved cell penetration .
Biological Activity
The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetic derivative belonging to the triazoloquinoxaline class. This class has attracted considerable attention due to its diverse biological activities, including anticonvulsant, antibacterial, antifungal, and antiviral properties. The unique structural features of this compound suggest potential applications in medicinal chemistry.
Structural Characteristics
- Molecular Formula : C27H25N5O4
- Molecular Weight : 483.5 g/mol
- CAS Number : 1189954-50-4
The compound features a triazoloquinoxaline core which is known for its pharmacological versatility. The presence of various functional groups enhances its potential biological activity.
Anticonvulsant Activity
Research indicates that compounds within the triazoloquinoxaline family exhibit promising anticonvulsant properties. A study evaluating several derivatives showed that certain compounds significantly reduced convulsions in animal models induced by metrazol. The structure of the compound under discussion suggests it may also possess similar anticonvulsant capabilities due to the presence of the triazole moiety .
Antibacterial and Antifungal Properties
Triazoloquinoxaline derivatives have been evaluated for their antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's unique structure may enhance its ability to penetrate bacterial membranes and disrupt cellular functions .
Antiviral Activity
The antiviral potential of quinoxaline derivatives has been explored in several studies. Compounds with similar structures have shown activity against viruses such as HIV and herpes simplex virus (HSV). Preliminary investigations suggest that the compound could inhibit viral replication, although specific data on this compound's efficacy remains limited .
Synthesis and Evaluation
A recent study synthesized several triazoloquinoxaline derivatives and evaluated their biological activities. Among these, compounds with modifications similar to those found in this compound were tested for their anticonvulsant properties using animal models. The results indicated that specific substitutions could enhance activity significantly .
Toxicity Studies
Toxicity evaluations are crucial for determining the safety profile of new compounds. In vitro cytotoxicity assays have been performed on various quinoxaline derivatives. These studies typically measure cell viability against established cytotoxic agents to establish a selectivity index (SI). For instance, one derivative demonstrated an EC50 value of 3.1 nM against HIV while maintaining a high CC50 value indicating low toxicity .
Data Tables
| Activity Type | Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H... | 3.1 | 98576 | 31798 |
| Anticonvulsant | 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H... | Not specified | Not specified | Not specified |
| Antibacterial | 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H... | Not specified | Not specified | Not specified |
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates optimized for yield?
The synthesis typically involves a multi-step process:
- Step 1 : Cyclization of quinoxaline precursors with triazole-forming agents under reflux conditions (e.g., using acetic acid as a solvent at 110°C) to generate the triazoloquinoxaline core .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the 3,5-dimethylphenoxy and 3,4-dimethylphenylacetamide groups. Pd-catalyzed cross-coupling or Mitsunobu reactions are commonly employed .
- Optimization : Design of Experiments (DoE) methodologies, such as factorial designs, are critical for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent polarity) to maximize yield (reported up to 78% in optimized conditions) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of substituents and ring fusion patterns. Aromatic proton signals in the δ 7.2–8.1 ppm range and carbonyl peaks near δ 170 ppm are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and ammonium acetate buffers .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 523.2) .
Q. What in vitro biological screening models are used to assess initial pharmacological potential?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to reference drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, often revealing sub-micromolar activity in analogs with electron-withdrawing substituents .
- Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR or VEGFR2) to evaluate selectivity .
Advanced Research Questions
Q. How do computational models aid in elucidating the mechanism of action of triazoloquinoxaline derivatives?
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities to kinase ATP-binding pockets. For example, fluorophenyl analogs show stronger hydrogen bonding with EGFR’s Met793 residue .
- Reaction Path Analysis : Quantum mechanical calculations (DFT) identify transition states in synthesis steps, guiding catalyst selection .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP = 3.2, indicating moderate blood-brain barrier penetration) .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., methoxy vs. fluorine) identifies critical pharmacophores. For instance, 3,5-dimethylphenoxy groups enhance antimicrobial activity but reduce solubility .
- Assay Standardization : Discrepancies in IC values (e.g., 0.5–5 µM in different labs) are mitigated by harmonizing cell culture conditions (e.g., serum concentration, incubation time) .
Q. What advanced reaction engineering approaches improve synthesis scalability?
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing batch-to-batch variability .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .
- Quality by Design (QbD) : Risk assessment matrices prioritize critical parameters (e.g., pH, stirring rate) for robust scale-up .
Q. How do substituent modifications on triazole/quinoxaline moieties impact kinase selectivity?
- Electron-Withdrawing Groups (e.g., -F) : Increase binding to hydrophobic kinase pockets (e.g., VEGFR2 inhibition improves 4-fold vs. unsubstituted analogs) .
- Steric Effects : Bulky groups (e.g., isopropyl) reduce off-target interactions, enhancing selectivity (e.g., 10-fold higher selectivity for EGFR over HER2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
